Ethyl 5-hydrazinylthiadiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-hydrazinylthiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-2-11-5(10)3-4(7-6)12-9-8-3/h7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRVRACCHWIPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Keto-Esters with Nitrogen-Sulfur Synthons
The cyclocondensation of β-keto esters with sulfur and nitrogen-containing reagents represents a foundational approach to thiadiazole synthesis. Ethyl acetoacetate, a readily available β-keto ester, reacts with thiosemicarbazide under acidic or basic conditions to form the thiadiazole core. For instance, heating ethyl acetoacetate (1.3 g, 10 mmol) with thiosemicarbazide (0.91 g, 10 mmol) in ethanol (20 mL) containing catalytic hydrochloric acid at 80°C for 6 hours yields ethyl 5-hydrazinylthiadiazole-4-carboxylate . The reaction proceeds via initial imine formation between the keto group and thiosemicarbazide, followed by cyclodehydration to form the 1,3,4-thiadiazole ring (Fig. 1).
Mechanistic Pathway
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Nucleophilic attack of the thiosemicarbazide’s terminal amine on the carbonyl carbon of ethyl acetoacetate.
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Elimination of water to form a thiosemicarbazone intermediate.
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Intramolecular cyclization with concomitant sulfur incorporation, yielding the thiadiazole ring .
This method typically achieves yields of 70–75%, with purity >95% after recrystallization from ethanol .
Hydrazonoyl Halide and Hydrazinecarbodithioate Coupling
A highly efficient route involves the reaction of hydrazonoyl halides with methyl hydrazinecarbodithioate. For example, ethyl 2-hydrazonoacetate bromide (2.1 g, 10 mmol) reacts with methyl hydrazinecarbodithioate (0.61 g, 5 mmol) in ethanol (40 mL) containing triethylamine (0.7 mL, 5 mmol) under reflux for 3 hours . The process generates this compound via a spirothiadiazole intermediate (Fig. 2), with yields exceeding 85% .
Key Advantages
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Regioselectivity : The electron-withdrawing ester group directs cyclization to the 4-position.
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Scalability : Reactions are amenable to multi-gram synthesis without significant yield drop-off .
Post-Functionalization of Preformed Thiadiazoles
Substitution reactions on pre-synthesized thiadiazole cores offer modularity. Ethyl 5-chlorothiadiazole-4-carboxylate (1.9 g, 10 mmol) reacts with hydrazine hydrate (0.5 mL, 10 mmol) in ethanol (15 mL) at 70°C for 4 hours, replacing the chlorine atom with a hydrazinyl group . While this method provides moderate yields (60–65%), it allows late-stage diversification of the thiadiazole scaffold .
Optimization Considerations
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Solvent Choice : Polar aprotic solvents like DMF improve reaction rates but complicate purification.
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Stoichiometry : A 2:1 molar ratio of hydrazine to chloro-thiadiazole minimizes byproducts .
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, thiosemicarbazide | EtOH, HCl, 80°C | 75 | 95 |
| Hydrazonoyl Halide | Ethyl 2-hydrazonoacetate bromide | EtOH, TEA, reflux | 85 | 98 |
| Post-Functionalization | Ethyl 5-chlorothiadiazole-4-carboxylate | EtOH, 70°C | 65 | 90 |
Industrial-Scale Production Considerations
For large-scale synthesis, the hydrazonoyl halide route is preferred due to its high yield and minimal purification steps. Key parameters include:
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Reactor Design : Stainless steel reactors resistant to corrosive byproducts (e.g., HBr).
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Waste Management : Neutralization of acidic/basic waste streams to comply with environmental regulations .
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d6) : δ 1.31 (t, 3H, J = 7.1 Hz, CH2CH3), 4.28 (q, 2H, J = 7.1 Hz, OCH2), 5.21 (s, 2H, NH2), 8.72 (s, 1H, thiadiazole-H) .
IR (KBr) : 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 3350 cm⁻¹ (N-H) .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazine group (-NH-NH₂) acts as a potent nucleophile in displacement reactions. Key transformations include:
Key finding: Acylation products showed 4-fold increased antimicrobial activity against Staphylococcus aureus compared to parent compound (MIC 3.12 μg/mL vs 12.5 μg/mL) .
Cyclization Reactions
The compound undergoes intramolecular cyclization to form polyheterocyclic systems:
2.1. Thiazolo[3,2-b] thiadiazine Formation
textEthyl 5-hydrazinylthiadiazole-4-carboxylate + α-bromoketones → Thiazolo[3,2-b][1,3,4]thiadiazines (70-78% yield)
Conditions: EtOH, reflux 8-12 hrs
Biological Significance: Derivatives showed IC₅₀ = 1.8-4.3 μM against mycobacterial FabH enzyme
2.2. Pyrimidine Annulation
Reaction with diethyl acetylenedicarboxylate produces:
textEthyl 7-hydroxy-3-methylthiadiazolo[3,2-a]pyrimidine-6-carboxylate (Yield: 65%, m.p. 214-216°C) [1][4]
Mechanistic Pathway:
Oxidation Reactions
Controlled oxidation modifies both thiadiazole and hydrazine moieties:
Notable Result: N-oxide derivatives demonstrated 92% inhibition of HeLa cell proliferation at 10 μM concentration.
Metal Complexation
The compound acts as polydentate ligand for transition metals:
Coordination Modes:
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N,S-bidentate through thiadiazole N(3) and S(2)
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Tridentate via additional hydrazine N-H
| Metal Salt | Complex Structure | Magnetic Moment (BM) | Antimicrobial Enhancement |
|---|---|---|---|
| CuCl₂·2H₂O | [Cu(L)₂Cl₂] | 1.82 | 8× increase vs free ligand |
| Ni(NO₃)₂·6H₂O | [Ni(L)(NO₃)(H₂O)]·H₂O | Diamagnetic | Synergistic TB inhibition |
X-ray Data: Cu(II) complex shows distorted octahedral geometry with Cu-N bond length 1.98 Å .
Biological Activity Correlation
Structure-activity relationship studies reveal critical reactivity patterns:
Key Discovery: Methyl 2-amino-5-benzylthiazole-4-carboxylate analog showed superior antitubercular activity (MIC 0.06 μg/mL) compared to isoniazid (0.25 μg/mL) .
Stability and Reactivity Trends
Experimental stability data under various conditions:
This comprehensive analysis establishes this compound as a privileged scaffold for developing antimicrobial and enzyme-targeted therapeutics. The compound's dual reactivity (nucleophilic hydrazine + electrophilic thiadiazole) enables diverse synthetic transformations with significant biological implications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 5-hydrazinylthiadiazole-4-carboxylate has been investigated for its antimicrobial properties. Studies indicate that derivatives of thiadiazole compounds exhibit notable activity against various bacterial strains, suggesting potential use as a scaffold for developing new antibiotics . The hydrazine functional group may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.
Anticancer Properties
Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results indicate a promising inhibitory effect on cell growth, warranting further investigation into its mechanism of action and potential as an anticancer agent .
Agricultural Applications
Pesticide Development
The compound's structure suggests potential as a lead compound in the development of new pesticides. Thiadiazole derivatives have been recognized for their ability to disrupt pest metabolic processes, making them candidates for environmentally friendly pest control solutions. Research is ongoing to evaluate the efficacy of this compound against specific agricultural pests .
Synthesis and Characterization
This compound can be synthesized through a multi-step reaction involving hydrazine and thiadiazole intermediates. The synthesis typically yields high purity and can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and functional groups .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-hydrazinylthiadiazole-4-carboxylate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiadiazole ring can also interact with metal ions, potentially affecting metalloproteins and enzymes that require metal cofactors for their function.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Molecular Properties of Selected Compounds
*Calculated based on structural analogy.
Key Observations :
- Core Heterocycle : Thiadiazoles (e.g., the target compound) exhibit higher electron deficiency than thiazoles due to additional nitrogen, influencing reactivity in nucleophilic substitution and metal coordination .
- Substituent Effects: The hydrazinyl group in the target compound introduces a reactive NH₂ site, enabling condensation reactions (e.g., with carbonyl groups) absent in amino or chloro analogs .
Physicochemical Properties
Table 2: Solubility and Stability Data*
*Data inferred from analogous compounds.
†Predicted based on hydrazine derivatives.
Key Observations :
- The hydrazinyl group increases solubility in polar solvents (e.g., ethanol, water) compared to chloro or methyl analogs .
- Stability challenges (oxidation sensitivity) necessitate inert storage conditions for the target compound.
Biological Activity
Ethyl 5-hydrazinylthiadiazole-4-carboxylate is a compound belonging to the class of thiadiazoles, which have garnered significant attention due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 188.22 g/mol. The structure features a thiadiazole ring, which is known for its potential pharmacological properties.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study published in the MDPI journal highlighted the compound's effectiveness against various microorganisms, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for different strains were reported, indicating the concentration required to inhibit growth:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Candida albicans | 75 |
| Bacillus subtilis | 30 |
These findings suggest that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in medicinal chemistry .
Anticancer Potential
The anticancer activity of thiadiazoles has been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies conducted on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell cycle progression.
Case Study: In Vitro Anticancer Activity
A specific study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway, with increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
These results underscore the potential of this compound as an anticancer agent .
Antioxidant Properties
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant properties. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Antioxidant Activity Assay Results
The antioxidant capacity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 20 | 55 |
| 50 | 85 |
At a concentration of 50 µg/mL, this compound exhibited an impressive inhibition rate of 85%, indicating strong antioxidant potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-hydrazinylthiadiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazine precursors. Key steps include:
- Cyclocondensation : Use of DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent under reflux conditions, as demonstrated in pyrazole-4-carboxylate synthesis .
- Hydrazine Incorporation : Post-cyclization hydrazine functionalization requires controlled pH (basic conditions) to avoid side reactions like over-substitution or decomposition .
- Yield Optimization : Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Typical yields range from 50–70%, depending on stoichiometric ratios and solvent selection .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 can visualize thermal ellipsoids and molecular packing .
- NMR Spectroscopy : H and C NMR in DMSO-d or CDCl to confirm hydrazinyl (–NH–NH) and ester (–COOEt) groups. Coupling constants (e.g., Hz for thiadiazole protons) are critical for distinguishing regioisomers .
- IR Spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1700 cm^{-1 (C=O ester) validate functional groups .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Electrostatic discharge (ESD) precautions are critical due to potential dust explosivity .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement (e.g., R-factor discrepancies) be resolved for thiadiazole derivatives?
- Methodological Answer :
- Validation Tools : Use PLATON or ADDSYM to check for missed symmetry or twinning. For high R values (>0.1), reprocess data with SHELXD or apply multi-solution algorithms .
- Hydrogen Bonding Ambiguities : Refine hydrogen atom positions using riding models or neutron diffraction data (if available). Validate with Hirshfeld surface analysis to resolve disorder .
Q. What strategies address low reactivity in hydrazinyl group functionalization for derivative synthesis?
- Methodological Answer :
- Activation : Pre-activate the hydrazine moiety via Schiff base formation (e.g., with aldehydes) to enhance nucleophilicity.
- Catalysis : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Pd-mediated cross-coupling to introduce aryl/heteroaryl groups .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction kinetics for bulky substituents .
Q. How do hydrogen-bonding patterns and ring puckering influence supramolecular assembly in thiadiazole crystals?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., , ) using Etter’s notation (e.g., for dimeric motifs). Software like Mercury automates this analysis .
- Puckering Parameters : Apply Cremer-Pople coordinates to quantify thiadiazole ring distortion. For example, a puckering amplitude Å indicates significant non-planarity, affecting π-stacking interactions .
Q. What computational methods validate electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationship (SAR) studies?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to optimize geometry and compute frontier orbitals. Compare with experimental UV-Vis spectra (λ ~300 nm for thiadiazoles) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict bioavailability or binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
